molecular formula C10H15ClN2O2 B2644506 ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate CAS No. 1856098-75-3

ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B2644506
CAS No.: 1856098-75-3
M. Wt: 230.69
InChI Key: JTFFFMMTMVACLY-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chloro and isobutyl groups on the pyrazole ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and isobutylation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

    Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutyl groups on the pyrazole ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in various fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a chlorine atom at the fourth position and an isobutyl group at the first position. Its molecular formula is C_10H_12ClN_2O_2, with a molar mass of approximately 230.69 g/mol. The presence of these substituents influences its chemical behavior and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro and isobutyl groups enhance its binding affinity and selectivity towards these targets, which may lead to various therapeutic effects. Understanding the precise mechanisms involves studying its interactions within different biological systems.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a study assessing various pyrazole compounds, several exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . this compound could potentially share similar properties due to its structural characteristics.

Enzyme Inhibition

This compound is also being explored for its ability to inhibit specific enzymes involved in various biological pathways. For example, studies on related compounds have indicated their potential as inhibitors for enzymes such as xanthine oxidase, which plays a crucial role in uric acid metabolism . Understanding the binding affinity and inhibition kinetics of this compound could reveal its therapeutic applications in conditions like gout.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. These synthetic pathways are critical for developing derivatives with improved efficacy or targeted properties for specific applications in medicinal chemistry and agriculture .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Properties
Ethyl 4-methyl-1H-pyrazole-3-carboxylateMethyl group at position 4Enhanced lipophilicity
Ethyl 5-chloro-1H-pyrazole-3-carboxylateChlorine at position 5Potentially different biological activity
Ethyl 4-bromo-1-isobutyl-1H-pyrazole-3-carboxylateBromine instead of chlorineMay exhibit different reactivity

This table highlights how variations in substituents can significantly affect the chemical behavior and biological activity of pyrazole derivatives.

Properties

IUPAC Name

ethyl 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFFFMMTMVACLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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